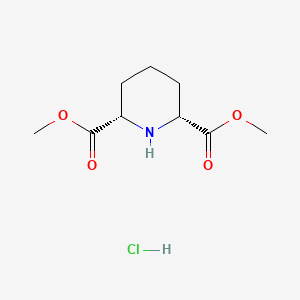

cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride

Übersicht

Beschreibung

cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in pharmaceuticals and agrochemicals due to their biological activity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride can be achieved through several methods. One common approach involves the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions . Another method includes the asymmetric synthesis from chiral aziridine, which involves one-pot multiple reactions under atmospheric hydrogen .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of stable, commercially available rhodium compounds, such as Rh2O3, allows for the efficient reduction of various unprotected pyridines . This method is favored due to its broad substrate scope and practical utility.

Analyse Chemischer Reaktionen

Types of Reactions: cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can be performed using various oxidizing agents to introduce functional groups or modify existing ones.

Reduction: Hydrogenation is a common reduction reaction for this compound, often using rhodium or palladium catalysts.

Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of rhodium or palladium catalysts.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of fully hydrogenated piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Overview

cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride is a derivative of piperidine that has garnered attention in various scientific fields due to its unique chemical structure and biological properties. This compound is characterized by two carboxylic acid groups at the 2 and 6 positions of the piperidine ring, which contribute to its reactivity and interaction with biological systems.

Neuropharmacology

One of the most significant applications of this compound is in neuropharmacology. Research indicates that this compound acts as a non-specific antagonist of excitatory amino acid receptors, particularly NMDA, AMPA, and kainate receptors. This antagonistic action can modulate excitatory neurotransmission, which is crucial for understanding and potentially treating various neurological disorders such as epilepsy and neurodegenerative diseases.

- Mechanism of Action : The compound inhibits the glutamatergic pathway by blocking excitatory synaptic transmissions, thereby reducing neuronal excitability. This property has been studied extensively in vitro, demonstrating its ability to depress both monosynaptic and polysynaptic excitatory responses in neuronal models .

Synthesis of Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be transformed into other biologically active molecules through established synthetic routes.

- Chemical Transformations : For instance, it can be converted into trans-piperidine derivatives that are useful in developing neuroleptic drugs and other therapeutic agents . The ability to modify the piperidine structure facilitates the creation of compounds with desired pharmacological profiles.

Coordination Chemistry

The compound has potential applications in coordination chemistry as a ligand. Its ability to coordinate with metal ions makes it a candidate for developing new catalysts or materials with specific properties.

- Tridentate Ligand Potential : Research suggests that derivatives of cis-dimethyl piperidine-2,6-dicarboxylate can act as tridentate ONO-donor ligands. This property is particularly useful for designing oxidation catalysts that can operate under mild conditions .

Case Study 1: Neurotransmitter Interaction

In a study focusing on the interaction of cis-dimethyl piperidine-2,6-dicarboxylate with NMDA receptors, researchers demonstrated that this compound selectively antagonizes NMDA receptor-mediated excitations without affecting other receptor types. This selectivity was evidenced by complete blockade of NMDA responses in rat cortical neurons at low ejecting currents (10-25 nA) .

Case Study 2: Synthesis of Anticancer Agents

Another study explored the use of this compound in synthesizing analogs for potential anticancer therapies. By modifying the piperidine structure, researchers developed small molecule inhibitors targeting heat shock protein 90 (Hsp90), which plays a critical role in cancer cell proliferation. The modifications led to compounds exhibiting significantly enhanced anti-proliferative activities compared to traditional agents .

Wirkmechanismus

The mechanism of action of cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- trans-Dimethyl piperidine-2,6-dicarboxylate hydrochloride

- Piperidine-2,6-dicarboxylic acid

- Methyl piperidine-2,6-dicarboxylate

Uniqueness: cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The cis configuration can result in different interactions with molecular targets compared to its trans counterpart, making it valuable for specific applications in research and industry.

Biologische Aktivität

Cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO4 and a molecular weight of 237.68 g/mol. It features a piperidine ring and two carboxylate groups, which contribute to its unique chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its neuroprotective and anti-inflammatory activities.

Chemical Structure and Properties

The structural characteristics of this compound are pivotal in understanding its biological activity. The compound's structure includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Carboxylate Groups : Two ester groups that enhance its reactivity and solubility.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Neuroprotective Effects

Studies have suggested that this compound may modulate neurotransmitter systems, which is crucial for neuroprotection. It has been investigated for its ability to inhibit the vesicular monoamine transporter (VMAT-2), which plays a significant role in dopamine uptake and release. This inhibition could potentially lead to therapeutic effects in neurodegenerative diseases such as Parkinson's disease .

Anti-inflammatory Properties

This compound has also shown promise in modulating inflammatory pathways. Its anti-inflammatory effects may be attributed to its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating various inflammatory conditions.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds. Below is a table summarizing key features and biological activities:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Dimethyl piperidine-2,6-dicarboxylate | Lacks hydrochloride salt; used primarily in synthesis | Moderate anti-inflammatory effects |

| Piperidine-2,6-dicarboxylic acid | More polar; does not contain methyl esters | Limited neuroprotective effects |

| 1-Methylpiperidine-2,6-dicarboxylic acid | Contains a methyl group; altered reactivity | Enhanced neuroprotective effects |

| N-Methylpiperazine-2,6-dicarboxylate | Different ring structure; distinct biological activity | Potentially lower anti-inflammatory activity |

Case Studies and Research Findings

- Neuroprotective Mechanism : A study demonstrated that this compound effectively inhibited dopamine uptake in rat synaptic vesicles, suggesting its role as a VMAT-2 inhibitor . This mechanism is crucial for maintaining dopaminergic signaling in the brain.

- Anti-inflammatory Activity : Another investigation highlighted the compound's ability to reduce levels of pro-inflammatory cytokines in vitro, indicating its potential utility in managing inflammatory diseases.

- Synthesis and Applications : The synthesis of this compound involves multiple steps, including esterification and reduction processes that yield high purity products suitable for further biological testing .

Eigenschaften

IUPAC Name |

dimethyl (2S,6R)-piperidine-2,6-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4.ClH/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRERJBQQPCKULM-UKMDXRBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(N1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC[C@H](N1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483113 | |

| Record name | Dimethyl (2R,6S)-piperidine-2,6-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59234-48-9 | |

| Record name | Dimethyl (2R,6S)-piperidine-2,6-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.